1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine
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Overview
Description
1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine typically involves the condensation of 2-amino pyrimidine with various aldehydes or ketones. One common method includes the use of ketene aminals, which react with electron-deficient reagents to form the desired heterocyclic structure . The reaction is usually carried out under reflux conditions in ethanol, yielding the compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyrimidine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Investigated for its potential analgesic, antipyretic, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but differs in the nitrogen placement within the ring.
Pyrido[1,2-a]pyrimidine: Another related compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to its fully aromatic counterparts .
Properties
IUPAC Name |
1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBRPRKZKPDQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NC=CN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2NC=CN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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